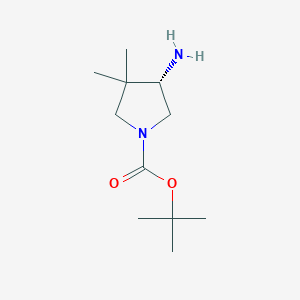

tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate

Description

Molecular Formula: C₁₁H₂₂N₂O₂

Molecular Weight: 214.309 g/mol

CAS Number: 1638744-08-7

Purity: ≥97% (as per commercial specifications) .

This chiral pyrrolidine derivative features a tert-butyl carbamate (Boc) group at the 1-position, an amino group at the 4S-configuration, and two methyl groups at the 3-position. It is classified under Protein Degrader Building Blocks, indicating its utility in synthesizing proteolysis-targeting chimeras (PROTACs) and other bioactive molecules. The Boc group enhances stability during synthetic processes, while the amino group serves as a nucleophilic site for further functionalization .

Properties

IUPAC Name |

tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQDCEVLPYUFGY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C[C@H]1N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

A common initial step involves protecting the pyrrolidine nitrogen with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or N-ethyl-N,N-diisopropylamine. Typical conditions include:

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 79% | Boc2O in 1,4-dioxane, 0–20 °C, 1 h, with N-ethyl-N,N-diisopropylamine | Efficient Boc protection of 4-hydroxypyrrolidine-2-carboxylic methyl ester hydrochloride |

| 88% | Boc2O in dichloromethane, room temperature, 40 min, with triethylamine | Formation of Boc-protected hydroxy-pyrrolidine derivative, isolated as colorless crystals |

| 77% | Boc2O in dichloromethane, 23 °C, 5 h, triethylamine, followed by silica gel purification | Purified product via flash chromatography, suitable for further transformations |

These methods ensure high purity and yield of Boc-protected intermediates, critical for subsequent functionalization steps.

Esterification of Pyrrolidine Carboxylic Acids

The methyl ester of 4-hydroxypyrrolidine-2-carboxylic acid is commonly prepared by esterification with methanol in the presence of thionyl chloride:

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 90–100% | Thionyl chloride in methanol, 0–23 °C, 16–72 h | Quantitative conversion to methyl ester hydrochloride salt, isolated as white solid |

| Quantitative | Acetyl chloride in methanol, reflux 8 h, inert atmosphere | Alternative esterification method yielding methyl ester hydrochloride |

These ester intermediates serve as substrates for Boc protection and further amination.

The introduction of the 3,3-dimethyl groups on the pyrrolidine ring is typically achieved via alkylation or condensation reactions on hydroxy- or amino-substituted pyrrolidines, followed by reduction or substitution steps. Specific detailed protocols for the (4S) stereochemistry involve:

- Starting from (4S)-4-hydroxypyrrolidine derivatives

- Conversion of the hydroxy group to an amino group through nucleophilic substitution or reductive amination

- Installation of geminal dimethyl groups at the 3-position by alkylation with methylating agents under controlled conditions to preserve stereochemistry

Although exact reaction conditions vary, the stereoselective control is maintained by using chiral starting materials and mild reaction conditions to avoid racemization.

Purification and Characterization

Purification of the final tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is often performed by silica gel chromatography using ethyl acetate or dichloromethane as eluents. Characterization includes:

- NMR spectroscopy confirming the Boc group and stereochemistry

- Mass spectrometry (MS) for molecular weight verification

- IR spectroscopy to confirm carbamate and amino functionalities

Summary Table of Key Preparation Steps

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of 4-hydroxypyrrolidine-2-carboxylic acid | Thionyl chloride, MeOH, 0–23 °C, 16–72 h | 90–100 | Quantitative methyl ester formation |

| Boc Protection of methyl ester | Boc2O, triethylamine or DIPEA, DCM or dioxane, 0–23 °C, 1–5 h | 77–88 | High purity Boc-protected intermediates |

| Introduction of 3,3-dimethyl groups | Alkylation with methylating agents, stereoselective conditions | Variable | Requires chiral control, moderate to high yield |

| Amination at 4-position | Nucleophilic substitution or reductive amination | Variable | Maintains (4S) stereochemistry |

Research Findings and Considerations

- The use of Boc protection is essential to stabilize the amino functionality during multi-step synthesis.

- Esterification with thionyl chloride in methanol is highly efficient and reproducible.

- Maintaining the (4S) stereochemistry requires chiral precursors and mild reaction conditions to prevent racemization.

- Purification by silica gel chromatography ensures removal of side products and high-quality final compounds.

- Literature indicates yields ranging from 77% to quantitative for key steps, reflecting optimized protocols.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the tert-butyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The amino group can participate in nucleophilic addition and substitution reactions, while the pyrrolidine ring provides structural stability and rigidity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key structural analogs and their distinguishing features:

Key Comparative Analysis

Substituent Effects on Reactivity and Stability

- Amino vs. Hydroxy/Fluorine Groups: The primary amine in the target compound enables nucleophilic reactions (e.g., amide coupling), critical for constructing PROTACs. In contrast, the hydroxyl group in the trifluoromethyl analog (CAS 1052713-78-6) facilitates hydrogen bonding, while fluorine atoms in the difluoro analog (CAS 2607831-43-4) enhance metabolic stability and electronegativity .

- This contrasts with the trifluoromethyl group in CAS 1052713-78-6, which increases lipophilicity and may influence target binding .

Physicochemical Properties

- Solubility: The amino group in the target compound confers moderate polarity, but the Boc group reduces water solubility. Fluorinated analogs exhibit lower solubility due to increased hydrophobicity .

Stability :

The Boc-protected amine is stable under basic conditions but cleaved by acids (e.g., TFA). Fluorinated derivatives resist oxidative degradation, making them suitable for in vivo applications .

Research Findings and Data

Spectroscopic Differentiation

- NMR: The amino group in the target compound shows distinct δ ~1.5–2.5 ppm (NH₂) in ¹H-NMR, absent in fluorinated/hydroxy analogs. Fluorine substituents exhibit characteristic ¹⁹F-NMR shifts .

Biological Activity

Tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is a compound with notable biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in scientific research.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- CAS Number : 1638744-08-7

Synthesis

The synthesis of tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate typically involves the protection of the amino group using tert-butyl carbamate (Boc) followed by cyclization reactions. Common reagents include di-tert-butyl dicarbonate and triethylamine in dichloromethane as a solvent. Industrially, continuous flow processes can enhance efficiency and scalability in its production .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets and pathways. The presence of the tert-butyl group contributes to steric hindrance, influencing the compound’s reactivity and stability. The amino group participates in nucleophilic addition and substitution reactions, while the pyrrolidine ring adds structural integrity .

Biological Applications

- Antioxidant Activity : Studies have shown that related compounds exhibit significant antioxidant properties, which may be relevant for neuroprotective applications .

- Enzyme Interactions : The compound can be involved in biochemical pathways affecting enzyme interactions, particularly those related to cholinesterase activity .

- Research Applications : It serves as a building block in organic synthesis and is utilized in the production of fine chemicals and pharmaceuticals .

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of similar compounds reduced oxidative stress in neuronal cells, protecting them from damage induced by reactive oxygen species (ROS) .

- Cholinesterase Inhibition : Research indicates that certain derivatives can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | Antioxidant, Enzyme inhibition | Nucleophilic substitution |

| Tert-butyl (4S)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate | Moderate antioxidant | Similar mechanism |

| Tert-butyl (4S)-4-methyl-3,3-dimethylpyrrolidine-1-carboxylate | Low enzyme inhibition | Different steric properties |

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from chiral pyrrolidine precursors. Key steps include:

- Chiral substrate utilization : Use of (4S)-configured starting materials to preserve stereochemistry .

- Amino group protection : Introduction of the tert-butyl carbamate (Boc) group under basic conditions (e.g., di-tert-butyl dicarbonate in THF) .

- Reaction optimization : Control of temperature (0–25°C) and solvent (e.g., dichloromethane, acetonitrile) to prevent racemization and improve yields .

- Purification : Column chromatography or crystallization to isolate the product in >90% purity .

Q. How is the compound characterized for structural confirmation and purity?

Standard analytical methods include:

- NMR spectroscopy : H and C NMR to confirm the pyrrolidine ring structure, tert-butyl group (δ ~1.4 ppm), and amino proton signals (δ ~1.5–2.5 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H] = 229.32 g/mol for similar derivatives) .

- Chiral HPLC : To validate enantiomeric purity (>99% ee) using columns like Chiralpak IA or IB .

Q. What is the role of the tert-butyl group in this compound?

The tert-butyl group:

- Steric protection : Shields the carbamate moiety from nucleophilic attack during subsequent reactions .

- Solubility enhancement : Improves solubility in non-polar solvents for purification .

- Thermal stability : Stabilizes the compound under high-temperature conditions (e.g., peptide coupling reactions) .

Advanced Research Questions

Q. How does the stereochemistry at the 4-position influence reactivity and biological activity?

The (4S) configuration:

- Dictates regioselectivity : Impacts nucleophilic substitution reactions (e.g., amide bond formation) due to steric hindrance from the 3,3-dimethyl groups .

- Biological target interactions : Modulates binding affinity to enzymes (e.g., proteases) by aligning the amino group in a specific spatial orientation .

- Synthetic challenges : Requires chiral auxiliaries or asymmetric catalysis to avoid racemization during functionalization .

Q. What strategies optimize yield in large-scale synthesis?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for Boc protection .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during amino group derivatization .

- Catalyst use : Lewis acids (e.g., ZnCl) accelerate carbamate formation .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to track reaction progress .

Q. How are air- or moisture-sensitive intermediates handled during synthesis?

Best practices involve:

- Inert atmosphere : Use of Schlenk lines or gloveboxes for reactions involving LiAlH or NaHB(OAc) .

- Drying agents : Molecular sieves (3Å) in solvent storage to prevent hydrolysis .

- Low-temperature quenching : Gradual addition of aqueous workup solutions to exothermic intermediates .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported reaction yields for similar compounds?

Potential factors include:

- Impurity profiles : Trace solvents (e.g., THF) or residual catalysts (e.g., Pd) may artificially inflate yields in some studies .

- Analytical thresholds : Variations in HPLC detection limits (e.g., 95% vs. 99% purity criteria) .

- Stereochemical drift : Undetected racemization during synthesis or storage .

Q. What analytical challenges arise in detecting diastereomers or rotamers?

- NMR limitations : Overlapping signals from rotamers (e.g., tert-butyl group rotation) may obscure diastereomer differentiation .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural data but requires high-purity samples .

- Dynamic NMR : Variable-temperature H NMR can resolve rotameric equilibria by observing coalescence temperatures .

Biological and Mechanistic Insights

Q. What methodologies assess the compound’s interaction with biological targets?

Q. How does the 3,3-dimethyl substitution affect metabolic stability?

- Steric hindrance : Reduces cytochrome P450-mediated oxidation compared to unsubstituted analogs .

- LogP modulation : Increased hydrophobicity (predicted LogP ~1.8) enhances membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.